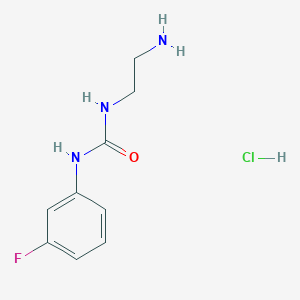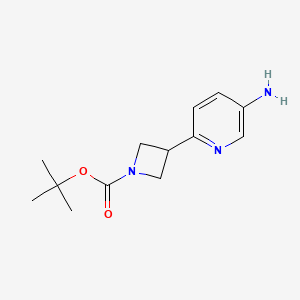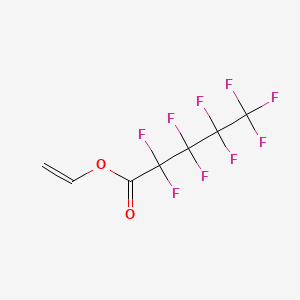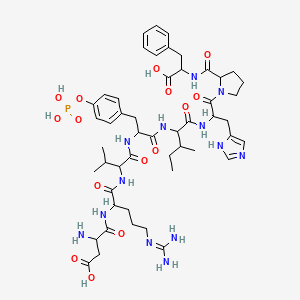
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminoethyl group and a fluorophenyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride typically involves the reaction of 3-fluoroaniline with ethyl isocyanate to form the intermediate 3-fluoro-phenyl-urea. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted urea compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including its role as an inhibitor of specific enzymes or pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-ethyl)-3-phenyl-urea hydrochloride: Lacks the fluoro group, which may affect its chemical and biological properties.
1-(2-Amino-ethyl)-3-(4-fluoro-phenyl)-urea hydrochloride: Similar structure but with the fluoro group in a different position, potentially leading to different reactivity and interactions.
1-(2-Amino-ethyl)-3-(3-chloro-phenyl)-urea hydrochloride: Contains a chloro group instead of a fluoro group, which can influence its chemical behavior and applications.
Uniqueness
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride is unique due to the presence of the 3-fluoro-phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H13ClFN3O |
|---|---|
Molekulargewicht |
233.67 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-3-(3-fluorophenyl)urea;hydrochloride |
InChI |
InChI=1S/C9H12FN3O.ClH/c10-7-2-1-3-8(6-7)13-9(14)12-5-4-11;/h1-3,6H,4-5,11H2,(H2,12,13,14);1H |
InChI-Schlüssel |
VNKDFHXOQFXRDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC(=O)NCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)













